n,n-Di(propan-2-yl)-2h-tetrazol-5-amine

Description

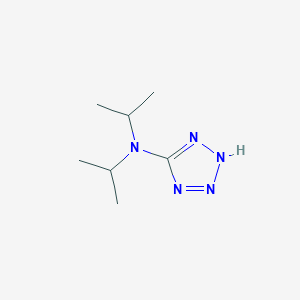

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)-2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5/c1-5(2)12(6(3)4)7-8-10-11-9-7/h5-6H,1-4H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCKTXVUXOQWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NNN=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978468 | |

| Record name | N,N-Di(propan-2-yl)-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-36-0 | |

| Record name | NSC11117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Di(propan-2-yl)-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Di Propan 2 Yl 2h Tetrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For n,n-Di(propan-2-yl)-2h-tetrazol-5-amine, a combination of one- and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Applications in Structural Confirmation

The ¹H NMR spectrum is used to identify the types and number of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the isopropyl groups and the N-H proton of the tetrazole ring.

The two isopropyl groups attached to the exocyclic amine are chemically equivalent due to free rotation around the C-N bonds. This equivalence results in two signals:

A septet for the two methine (-CH) protons. The splitting into a septet arises from the coupling with the six protons of the two adjacent methyl groups (n+1 rule, where n=6).

A doublet for the twelve methyl (-CH₃) protons. This signal is split into a doublet by the single adjacent methine proton.

The proton attached to the N2 position of the tetrazole ring (N-H) would likely appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| (CH₃)₂CH- | 1.2 - 1.5 | Doublet | ~7 | 12H |

| (CH₃)₂CH - | 3.5 - 4.0 | Septet | ~7 | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated.

C5 of the Tetrazole Ring: The carbon atom within the tetrazole ring (C5), being attached to three nitrogen atoms, is expected to resonate significantly downfield. For 2,5-disubstituted tetrazoles, this signal typically appears in the range of 159-168 ppm. researchgate.net

Isopropyl Methine Carbon: The methine carbon (-CH) of the isopropyl groups.

Isopropyl Methyl Carbons: The methyl carbons (-CH₃) of the isopropyl groups, which will appear the most upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 5 (Tetrazole Ring) | 160 - 166 |

| (C H₃)₂C H- | 45 - 55 |

Multinuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Environments

¹⁵N NMR is a powerful technique for directly probing the electronic environment of nitrogen atoms, which is particularly useful for nitrogen-rich heterocycles like tetrazoles. rsc.org The molecule contains five nitrogen atoms in four distinct chemical environments. Due to tautomerism in 2H-tetrazoles, the N2 and N3 atoms can become chemically equivalent, as can the N1 and N4 atoms, simplifying the spectrum. However, the specific substitution pattern fixes the tautomeric form.

N1 and N4: These are pyrrole-type nitrogens and are expected to be the most shielded (resonate at lower frequency).

N2: This is the protonated, pyridine-type nitrogen.

N3: This is an unprotonated, pyridine-type nitrogen.

Exocyclic Amine Nitrogen: The nitrogen of the diisopropylamino group.

The chemical shifts are highly sensitive to substitution and solvent effects. researchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments

| Nitrogen Atom | Environment | Predicted Chemical Shift (δ, ppm, rel. to MeNO₂) |

|---|---|---|

| N1, N4 | Pyrrole-type | -120 to -160 |

| N2-H | Pyridine-type, protonated | -80 to -120 |

| N3 | Pyridine-type, unprotonated | -10 to -40 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

2D NMR experiments are crucial for confirming the proposed structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show a cross-peak connecting the isopropyl methine protons to the methine carbons and another connecting the methyl protons to the methyl carbons, confirming the C-H attachments of the substituent.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for piecing together the molecular structure. Key expected correlations include:

A correlation between the isopropyl methine protons (-CH) and the C5 carbon of the tetrazole ring, confirming the attachment of the diisopropylamino group to the ring.

Correlations between the ring N-H proton and the ring carbons (C5) and potentially adjacent ring nitrogens (if a ¹H-¹⁵N HMBC is performed), confirming the 2H-tetrazole tautomer. rsc.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint and identifying the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: A broad band in the 3100-3300 cm⁻¹ region corresponding to the stretching vibration of the N-H bond in the tetrazole ring.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) due to the sp³ C-H stretching vibrations of the isopropyl groups.

Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. These typically appear in the 1000-1600 cm⁻¹ region. pnrjournal.com Key absorptions include C=N and N=N stretching vibrations.

C-N Stretching: The stretching vibration for the exocyclic C-N bond of the diisopropylamino group is expected in the 1200-1350 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (ring) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (sp³) | Stretch | 2850 - 2980 | Strong |

| C=N / N=N (ring) | Stretch | 1400 - 1600 | Medium-Strong |

| Tetrazole Ring | Skeletal Vibrations | 1000 - 1300 | Medium-Strong |

This comprehensive spectroscopic analysis, combining various NMR techniques with IR spectroscopy, would enable the complete and unambiguous structural elucidation and confirmation of this compound.

Raman Spectroscopy in Molecular Fingerprinting

Raman spectroscopy provides a valuable fingerprint of a molecule by probing its vibrational modes. For this compound, the spectrum is expected to be a composite of the vibrations from the diisopropylamino group and the 2H-tetrazole ring.

The isopropyl groups would produce characteristic bands corresponding to C-H stretching, bending, and rocking vibrations. physicsopenlab.orgresearchgate.net Strong peaks are anticipated in the 2800–3000 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methine (CH) groups. physicsopenlab.org Other prominent signals for the isopropyl moiety would include C-C stretching and skeletal deformation modes at lower wavenumbers. researchgate.net

The tetrazole ring itself has a set of characteristic vibrational modes. researchgate.netnih.gov These include ring stretching (ν(N=N), ν(C=N)), ring breathing, and deformation modes. The C-N stretching vibration between the amino group and the tetrazole ring, as well as the N-N stretching within the diisopropylamino substituent, would also contribute to the unique Raman signature of the molecule. The specific substitution pattern (at the N-2 position) influences the exact frequencies of these ring vibrations. acs.org

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (asymmetric & symmetric) | -CH(CH₃)₂ | 2850 - 3000 |

| C-H Bending | -CH(CH₃)₂ | 1350 - 1470 |

| Tetrazole Ring Stretching (N=N, C=N) | 2H-Tetrazole | 1200 - 1500 |

| C-N Stretching | Ring-N(isopropyl)₂ | 1100 - 1300 |

| C-C-O Symmetric Stretch (analogous C-C-N) | Isopropyl Skeleton | ~820 - 880 |

| Tetrazole Ring Breathing/Deformation | 2H-Tetrazole | 900 - 1100 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₇H₁₅N₅, molecular weight approx. 169.23 g/mol ), the mass spectrum would provide key structural information. The presence of five nitrogen atoms dictates that the molecular ion peak ([M]⁺˙) will have an odd m/z value, a principle known as the nitrogen rule. libretexts.org

The fragmentation of this molecule is expected to proceed via several characteristic pathways:

Loss of Dinitrogen: A hallmark fragmentation pathway for many tetrazole derivatives is the facile elimination of a molecule of dinitrogen (N₂, 28 amu) from the heterocyclic ring. researchgate.net This would result in a significant fragment ion at m/z 141.

Alpha-Cleavage: The diisopropylamino group is prone to α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org The loss of a methyl radical (•CH₃, 15 amu) from one of the isopropyl groups would lead to a prominent ion. This is a common fragmentation pattern for aliphatic amines. docbrown.info

Fragmentation of the Isopropyl Group: Cleavage of a C-C bond can also lead to the loss of a propyl or isopropyl fragment. The loss of an isopropyl radical (•C₃H₇, 43 amu) would generate a fragment ion at m/z 126.

Analysis of the fragmentation of diisopropylamine (B44863) shows a base peak from the loss of a methyl group, and other significant fragments corresponding to the cleavage of the alkyl chains. nist.govmassbank.eu This supports the likelihood of similar fragmentation pathways for the title compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 169 | [C₇H₁₅N₅]⁺˙ | Molecular Ion (M⁺˙) |

| 154 | [C₆H₁₂N₅]⁺ | α-Cleavage: [M - CH₃]⁺ |

| 141 | [C₇H₁₅N₃]⁺˙ | Ring Cleavage: [M - N₂]⁺˙ |

| 126 | [C₄H₈N₅]⁺ | Cleavage: [M - C₃H₇]⁺ |

| 86 | [C₄H₈N₃]⁺ | [M - N₂ - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ | Isopropyl Cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from studies of related 5-aminotetrazole (B145819) and 2,5-disubstituted tetrazole structures. researchgate.netnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of tetrazole derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding. nih.gov In simpler 5-aminotetrazoles, extensive hydrogen-bonding networks involving the amino group (N-H donors) and the ring nitrogen atoms (N acceptors) are common, often leading to layered or ribbon-like structures. mdpi.com

For this compound, the molecular structure precludes traditional N-H···N hydrogen bonding, as the exocyclic amine is tertiary. The primary hydrogen bond acceptor site is expected to be the N-4 nitrogen of the tetrazole ring, which is the most basic center in 2,5-disubstituted-2H-tetrazoles. nih.govacs.org Potential, albeit weaker, C-H···N interactions involving the hydrogen atoms of the isopropyl groups and the ring nitrogens could play a role in stabilizing the crystal lattice.

The two bulky isopropyl groups are expected to dominate the crystal packing. Their size and shape will create significant steric hindrance, likely preventing the close, planar stacking sometimes observed in other tetrazole compounds. nih.gov Instead, the packing will probably be dictated by van der Waals forces and the need to accommodate the non-planar, sterically demanding diisopropylamino substituent.

Elucidation of Tautomeric Forms and Conformational Preferences in Crystalline State

Tetrazole rings bearing a hydrogen atom can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. However, in this compound, the substituent is covalently bonded to the N-2 position of the tetrazole ring. This "locks" the molecule into the 2H-tetrazole tautomeric form, eliminating the possibility of tautomeric isomerism in the crystalline state.

The key conformational flexibility in the molecule arises from the rotation around the C-N bonds of the diisopropylamino group. In the solid state, the conformation of these groups is often influenced by intermolecular interactions within the crystal lattice, which can restrict free rotation. acs.org Studies on other molecules containing isopropyl groups have shown that their rotation can be significantly hindered or even completely quenched in the solid state to maximize packing efficiency and favorable intermolecular contacts. nih.gov It is plausible that the two isopropyl groups would adopt a specific, staggered conformation relative to each other and to the plane of the tetrazole ring to minimize steric repulsion and optimize packing in the crystalline form.

Theoretical and Computational Studies on N,n Di Propan 2 Yl 2h Tetrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.

High-Level Ab Initio Methods for Energetic Parameters

For highly accurate energetic parameters, high-level ab initio methods are often employed. Techniques like Møller-Plesset perturbation theory (MP2 and MP4) and Coupled Cluster (CC) theory can provide precise calculations of energies, enabling the determination of thermochemical properties such as the heat of formation. While the CBS-4M composite method has been used to calculate the enthalpies of formation for other tetrazole-based energetic materials, there is no evidence of such calculations being performed for n,n-Di(propan-2-yl)-2h-tetrazol-5-amine.

Conformational Analysis and Tautomerism Dynamics

The presence of flexible isopropyl groups and the potential for tautomerism in the tetrazole ring make conformational analysis a key area of investigation for this compound. Computational methods can be used to identify stable conformers, determine their relative energies, and calculate the energy barriers for interconversion. The tetrazole ring itself can exist in different tautomeric forms, and computational studies are essential to predict the most stable tautomer under various conditions. For substituted aminotetrazoles, both 1H- and 2H-tautomers are often considered, and their relative stabilities can be influenced by the nature and position of the substituents. A detailed computational study would be required to elucidate the conformational landscape and tautomeric preferences of this compound, but such a study has not yet been published.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the reaction mechanisms involving this compound is crucial for its synthesis and for predicting its chemical behavior. Computational modeling can be used to map out potential reaction pathways, identify intermediates, and characterize the transition states connecting them. For instance, in the synthesis of related tetrazoles, computational studies have been instrumental in understanding the cycloaddition reactions. By locating the transition state structures and calculating their energies, activation energies for various reactions can be determined, providing valuable insights into reaction kinetics. To date, no specific computational studies on the reaction mechanisms of this compound have been reported.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in the interpretation of experimental spectra. The simulation of spectroscopic properties such as NMR chemical shifts and vibrational frequencies can aid in the structural elucidation of molecules.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Property | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available | GIAO |

| ¹³C NMR Chemical Shift (ppm) | Data not available | GIAO |

| Vibrational Frequencies (cm⁻¹) | Data not available | DFT (B3LYP) |

This table is for illustrative purposes only, as specific simulated data for this compound is not available in the literature.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, and has been applied to other azoles to understand the effects of protonation and hydrogen bonding. Similarly, DFT calculations can provide theoretical vibrational spectra (IR and Raman) that, when compared with experimental data, can confirm the molecular structure and assign specific vibrational modes. While these methods are well-established, their application to this compound has not been documented.

Investigation of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular chemistry and crystal packing of a compound. For related aminotetrazole derivatives, hydrogen bonding has been shown to play a significant role in the formation of their crystal structures. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. Understanding the non-covalent interaction profile of this compound would be essential for predicting its solid-state properties and its potential for molecular recognition in biological or materials science contexts. However, there is a lack of published research applying these computational methods to the title compound.

Chemical Reactivity and Derivatization Strategies for N,n Di Propan 2 Yl 2h Tetrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions

The tetrazole ring in n,n-Di(propan-2-yl)-2h-tetrazol-5-amine is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the diisopropylamino group, being a strong electron-donating group, further activates the ring towards electrophilic substitution. Conversely, direct nucleophilic substitution on the tetrazole ring is generally difficult unless activated by an electron-withdrawing group or through the formation of a leaving group.

Electrophilic Substitution:

Alkylation and acylation are common electrophilic substitution reactions for tetrazole derivatives. mdpi.com In the case of this compound, electrophilic attack can occur at the nitrogen atoms of the tetrazole ring. The regioselectivity of such reactions is influenced by both electronic and steric factors. The bulky diisopropylamino group may direct electrophiles to the less sterically hindered nitrogen atoms of the ring.

Nucleophilic Substitution:

While direct nucleophilic substitution on the tetrazole ring is challenging, it can be achieved on precursor molecules. For instance, the synthesis of 5-(dialkylamino)tetrazoles can involve the nucleophilic displacement of a suitable leaving group, such as a sulfonyl group, from the 5-position of the tetrazole ring by a dialkylamine. nih.gov

The diisopropylamino group itself is a nucleophile and can participate in reactions with electrophiles. However, its reactivity is tempered by significant steric hindrance from the two isopropyl groups, which can limit its ability to react with bulky electrophiles. arkat-usa.org

Oxidation and Reduction Pathways of the Tetrazole Ring and Amine Moiety

Oxidation:

The tetrazole ring is generally resistant to oxidation under mild conditions. thieme-connect.com However, under strong oxidizing conditions, degradation of the ring can occur. The diisopropylamino group, being a secondary amine, can be susceptible to oxidation. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and in some cases, cleavage of the C-N bond. The specific outcome would depend on the oxidizing agent and reaction conditions. There is evidence that N-heteroarenes bearing aminomethyl groups can undergo oxidative dehydrogenation to the corresponding aldehydes under certain conditions. nih.gov

Reduction:

The tetrazole ring is also generally stable towards catalytic hydrogenation and other common reducing agents. thieme-connect.com This stability allows for selective reduction of other functional groups within a molecule containing a tetrazole ring. The diisopropylamino moiety is not typically reducible under standard conditions.

Cycloaddition and Ring-Opening Reactions

The tetrazole ring can participate in cycloaddition and ring-opening reactions, offering pathways to novel heterocyclic systems.

Cycloaddition Reactions:

The most common cycloaddition reaction involving tetrazoles is their synthesis via the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govsharif.edu While this compound is the product of such a reaction, the tetrazole ring itself can potentially undergo further cycloaddition reactions, though this is less common. More prevalent are photoinduced [2+3] cycloadditions where the tetrazole ring serves as a precursor to a reactive nitrile imine dipole. nih.gov

Ring-Opening Reactions:

Photolysis of 2,5-disubstituted tetrazoles can lead to the extrusion of molecular nitrogen and the formation of a transient nitrilimine intermediate. uc.pt This reactive intermediate can then undergo various subsequent reactions, including isomerization or reaction with other molecules. It is plausible that this compound could undergo a similar photo-induced ring-opening, providing a synthetic route to other nitrogen-containing compounds.

Formation of Metal Complexes and Coordination Behavior

The nitrogen-rich tetrazole ring of this compound makes it an excellent ligand for the formation of metal complexes. The coordination chemistry of 5-aminotetrazole (B145819) and its derivatives has been extensively studied. iaea.orgresearchgate.net

These ligands typically coordinate to metal ions through one or more of the nitrogen atoms of the tetrazole ring. The specific coordination mode can vary depending on the metal ion, the other ligands present, and the reaction conditions. 5-Aminotetrazole has been shown to act as a bridging ligand, connecting two metal centers. iaea.org

The diisopropylamino group in this compound can influence the coordination behavior in several ways. Its steric bulk may hinder certain coordination geometries or favor the formation of complexes with lower coordination numbers. Electronically, the electron-donating nature of the diisopropylamino group increases the electron density on the tetrazole ring, which can enhance its coordinating ability.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through a single nitrogen atom of the tetrazole ring. |

| Bidentate | Chelation involving two adjacent nitrogen atoms of the tetrazole ring. |

| Bridging | The tetrazole ring bridges two metal centers, coordinating through different nitrogen atoms. |

Development of Functionalized Derivatives for Specific Research Objectives

The chemical reactivity of this compound allows for the development of a wide array of functionalized derivatives for specific research applications, particularly in the field of energetic materials.

The high nitrogen content and positive heat of formation of the tetrazole ring are desirable properties for energetic compounds. mdpi.com By introducing other energetic functionalities, such as nitro or azido (B1232118) groups, onto the tetrazole ring or the diisopropylamino moiety, the energetic performance of the resulting derivatives can be significantly enhanced.

For example, N-functionalization of 5-aminotetrazoles with nitro-containing groups has been shown to be a successful strategy for creating new energetic materials with improved density and detonation properties. mdpi.com Similar strategies could be applied to this compound, where electrophilic nitration of the tetrazole ring could yield highly energetic derivatives.

Furthermore, the diisopropylamino group can be a site for modification. While its steric hindrance presents a challenge, it also provides a degree of stability to the molecule. Functionalization of the isopropyl groups, for instance, through selective oxidation or halogenation, could provide handles for further chemical transformations and the introduction of new properties.

Table 2: Examples of Functionalization Strategies and Research Objectives

| Functionalization Strategy | Target Moiety | Potential Research Objective |

| Nitration | Tetrazole Ring | Development of high-density energetic materials. |

| Azidation | Tetrazole Ring | Synthesis of high-nitrogen content compounds. |

| Halogenation | Isopropyl Groups | Creation of intermediates for further synthesis. |

| Metal Coordination | Tetrazole Ring | Design of novel catalysts or functional materials. |

Structural Analogs and Structure Activity Relationship Sar Studies of Substituted Tetrazolyl Amines

Systematic Modification of Alkyl Substituents on the Amine Moiety

The N,N-dialkylamino group at the 5-position of the tetrazole ring is a critical site for modification to modulate the compound's physicochemical properties, such as lipophilicity, steric profile, and basicity. Synthetic strategies for N-alkylation of amines are well-established and can be applied to the 5-aminotetrazole (B145819) scaffold to generate a diverse library of analogs. researchgate.net

The introduction of functional groups onto the alkyl chains, such as hydroxyl or ether moieties, can alter the compound's polarity and hydrogen bonding capacity. While direct SAR studies on n,n-Di(propan-2-yl)-2h-tetrazol-5-amine are specific, general principles from related structures suggest that these modifications are a key strategy for fine-tuning molecular properties. nih.gov

Table 1: Impact of N-Alkyl Substituent Modification on Physicochemical Properties

| Alkyl Modification | Example Substituent | Predicted Effect on Lipophilicity | Predicted Effect on Steric Hindrance | Potential for Additional Interactions |

|---|---|---|---|---|

| Small, linear | N,N-Dimethyl | Low | Low | Minimal |

| Large, branched | N,N-Di(propan-2-yl) | High | High | Hydrophobic interactions |

| Cyclic | N-Piperidinyl | Moderate | Moderate (Conformationally restricted) | Hydrophobic interactions |

| Functionalized | N,N-Bis(2-hydroxyethyl) | Decreased | Moderate | Hydrogen bonding (donor/acceptor) |

Variations in Tetrazole Ring Substitution Patterns (e.g., 1H- vs 2H- Isomers)

The 5-substituted tetrazole ring exists in two tautomeric forms: the 1H- and 2H-isomers. nih.gov These isomers are not just different representations of the same molecule; they are distinct chemical entities with different physicochemical properties. researchgate.net The position of the proton on the tetrazole ring affects the molecule's polarity, stability, acidity (pKa), and hydrogen bonding capabilities. nih.govacs.org

The equilibrium between the 1H and 2H tautomers is influenced by several factors:

Solvent Polarity : The more polar 1H-tautomer is generally favored in polar, condensed media like solutions, while the less polar 2H-form is often more stable in the gas phase or non-polar solvents. nih.govmdpi.com

Substituent Effects : Electron-donating groups at the C5 position tend to favor the 1H form, whereas electron-withdrawing and bulky substituents can favor the 2H tautomer. mdpi.com

Solid State : In crystals, packing forces and intermolecular interactions dictate which tautomer is present.

Alkylation of the tetrazolate anion typically yields a mixture of the N1- and N2-alkylated regioisomers. mdpi.com These isomers are locked and cannot interconvert. Their distinct electronic distributions lead to different biological and chemical profiles. For example, studies on isomeric pairs of other tetrazole-containing compounds have shown significant differences in their activity, underscoring the importance of isomeric purity in SAR studies. nih.gov The 1H-tetrazoles are generally more polar and thermally stable than their 2H counterparts. nih.gov

Table 2: Comparison of 1H- and 2H-Tetrazole Isomer Properties

| Property | 1H-Isomer | 2H-Isomer | Reference |

|---|---|---|---|

| Polarity | More Polar | Less Polar | nih.gov |

| Stability | Generally more thermally stable | Generally less stable | nih.gov |

| Prevalence in Solution | Favored in polar solvents | Favored in non-polar solvents/gas phase | nih.govmdpi.com |

| Acidity (pKa of NH) | Generally more acidic | Generally less acidic | acs.org |

Synthesis and Characterization of Hybrid Tetrazole Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been applied to tetrazoles to create novel chemical entities. mdpi.com Tetrazole rings have been successfully hybridized with other heterocyclic systems such as pyrazole, thiazole, thiophene (B33073), and indole. mdpi.comnih.govresearchgate.netbeilstein-journals.org

The synthesis of these hybrids often involves multi-step reaction sequences. For example, tetrazole-thiophene hybrids have been prepared starting from a key 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole intermediate, which then undergoes further reactions to build the thiophene ring system. nih.gov Similarly, pyrazole-tetrazole hybrids can be synthesized through the direct alkylation of a tetrazole ring. researchgate.net

Characterization of these complex structures is crucial and relies on a combination of spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C) is used to confirm the covalent framework, the connectivity of the atoms, and the isomeric form of the tetrazole ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy helps identify key functional groups, such as C=N and N-H stretches within the heterocyclic rings. nih.gov

Mass Spectrometry (MS) confirms the molecular weight of the synthesized hybrid compound. researchgate.net

These hybrid systems create molecules with unique three-dimensional shapes and electronic properties, expanding the chemical space available for SAR studies.

Table 3: Examples of Synthesized Hybrid Tetrazole Systems

| Hybrid System | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Tetrazole-Thiazole | 1-(4-acetylphenyl)-1H-tetrazole, Bromine | Multi-step synthesis involving bromination and cyclization | nih.gov |

| Tetrazole-Pyrazole | Substituted pyrazole, Tetrazole ring | Direct alkylation of the tetrazole ring | researchgate.net |

| Tetrazole-Indole | Substituted indoles, Isocyanides, Azides | Ugi-azide multicomponent reaction followed by cyclization | beilstein-journals.org |

| Tetrazole-Thiophene | 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole | Reaction with thiophene-building reagents | nih.gov |

Correlation of Structural Features with Specific Molecular Interactions

The biological and chemical activity of tetrazolyl amines is governed by the specific non-covalent interactions they can form. The tetrazole ring itself is a versatile interaction hub. As a bioisostere of a carboxylic acid, the 5-substituted 1H-tetrazole has a comparable pKa and spatial arrangement of heteroatom lone pairs, allowing it to engage in similar receptor-ligand interactions. acs.orgmdpi.org

Key structural features and their corresponding interactions include:

Tetrazole Ring Nitrogens : The sp² hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. acs.orgnih.gov Crystal structure analyses show that these nitrogens frequently participate in intermolecular hydrogen bonds with N-H or O-H donors. acs.orgnih.gov

Tetrazole N-H Group (1H-Isomer) : The acidic proton on the 1H-tetrazole is a strong hydrogen bond donor, readily forming interactions with hydrogen bond acceptors like carbonyl oxygens or sp² nitrogens. acs.orgnih.gov

Aromaticity and π-Systems : The aromatic nature of the tetrazole ring allows it to participate in π-π stacking interactions (both T-shaped and parallel-displaced) with other aromatic rings. nih.gov It can also engage in polar-π interactions. sdu.dk

Amine Substituents : The N,N-di(propan-2-yl) groups provide a lipophilic surface capable of forming van der Waals and hydrophobic interactions. Their steric bulk can also enforce specific conformations that may be favorable or unfavorable for binding to a target site.

Molecular docking studies on related tetrazole derivatives have visualized these interactions, showing, for example, tetrazole nitrogen atoms forming hydrogen bonds or salt bridges with amino acid residues in a binding pocket. nih.gov The combination of hydrogen bonding, hydrophobic interactions, and electrostatic potential defines the molecule's ability to engage in specific molecular recognition events.

Advanced Research Applications of Tetrazolyl Amines in Academic Contexts

Applications in Advanced Materials Science Research

Role in Energy Storage and Conversion Research (e.g., Proton Transport in Fuel Cells)

There is no available scientific literature that discusses or evaluates the role of n,n-Di(propan-2-yl)-2h-tetrazol-5-amine in energy storage or conversion applications. Research into proton transport for technologies like fuel cells often focuses on materials with specific functional groups capable of facilitating proton exchange, but tetrazole derivatives, particularly this specific N,N-dialkylated compound, have not been identified as subjects of such studies.

Catalytic Applications and Ligand Design in Organic Reactions

No documented research exists on the application of this compound as a catalyst or as a specifically designed ligand for catalytic organic reactions. While tetrazole derivatives can be part of more complex ligands, the catalytic properties of this particular compound have not been investigated or reported.

Environmental Chemical Research Applications

Removal of Heavy Metal Ions

There is no published research detailing the use of this compound for the removal of heavy metal ions from aqueous solutions. Materials studied for this purpose typically possess functional groups with a high affinity for metal chelation. Although the nitrogen atoms in the tetrazole ring and the amino group could potentially interact with metal ions, the efficacy and application of this specific compound for environmental remediation have not been explored in the scientific literature.

Contributions to Water Treatment Technologies

Currently, there is no specific research available detailing the application of this compound in water treatment technologies. The potential utility of tetrazole compounds in this field is an emerging area of scientific inquiry.

Agrochemical Research (e.g., Mechanisms in Plant Growth Regulation)

Tetrazole derivatives have been investigated for their roles in agriculture as plant growth regulators, herbicides, and fungicides. nih.gov The nitrogen-rich structure of the tetrazole ring is a key feature in these applications. While direct studies on this compound are not available, the known mechanisms of other tetrazole-based agrochemicals provide a framework for its potential applications.

The fungicidal activity of some tetrazole derivatives has been documented, with research indicating that the tetrazole moiety can be effective against various agricultural fungi. nih.gov For instance, certain phenyl(2H-tetrazol-5-yl)methanamine derivatives have been synthesized and evaluated for their in vitro antifungal activity against common plant pathogens like Aspergillus niger and Candida albicans. nih.gov Although the activity of these specific compounds was found to be moderate compared to commercial fungicides, it highlights the potential of the tetrazole scaffold in the development of new antifungal agents. nih.gov

The following table presents data on the fungicidal activity of some tetrazole derivatives, illustrating the potential research area for this compound.

Table 1: Fungicidal Activity of Selected Tetrazole Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivative 1 | Candida albicans | >1000 |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative 2 | Candida albicans | >1000 |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative 3 | Candida albicans | 500 |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative 3 | Aspergillus niger | 750 |

| Fluconazole (Standard) | Candida albicans | 12.5 |

Bioisosteric Applications in Molecular Design for Bioactive Compounds

The tetrazole ring is a well-established bioisostere, a chemical substituent that can replace another functional group with similar physical or chemical properties without significantly affecting the biological activity of the molecule. researchgate.netnih.gov This strategy is widely used in medicinal chemistry to improve the physicochemical properties of a drug candidate, such as its metabolic stability, potency, and bioavailability. researchgate.net

The 5-substituted-1H-tetrazole moiety is a classic bioisostere for the carboxylic acid group. nih.gov This is due to their similar pKa values (around 4.5-4.9 for tetrazoles and 4.2-4.5 for carboxylic acids) and planar structures. nih.gov The tetrazole group, however, can offer advantages such as increased lipophilicity and resistance to metabolic degradation pathways that target carboxylic acids. nih.govnih.gov For instance, the replacement of a carboxylic acid with a tetrazole ring in the angiotensin II receptor antagonist losartan (B1675146) led to a significant increase in potency. nih.gov

Similarly, 1,5-disubstituted tetrazoles can act as bioisosteres for the cis-amide bond, a key structural feature in peptides and proteins. nih.gov This substitution can enhance the metabolic stability of peptide-based drugs by making them resistant to cleavage by proteases. nih.gov

The table below compares the physicochemical properties of a carboxylic acid and its tetrazole bioisostere in a known drug, illustrating the rationale for such substitutions in molecular design.

Table 2: Physicochemical Properties of a Carboxylic Acid and its Tetrazole Bioisostere

| Property | Carboxylic Acid Moiety | Tetrazole Moiety |

|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Lipophilicity (LogP) | Generally lower | Generally higher |

| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways | More resistant to metabolic degradation |

The bioisosteric replacement of a functional group with a tetrazole moiety can modulate the interaction of a molecule with its biological target, such as an enzyme or a receptor. The tetrazole ring, with its four nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and metal chelation, which are crucial for ligand-receptor binding. molbase.comnih.gov

A significant advantage of using tetrazole bioisosteres in drug design is the enhanced metabolic stability they can confer to a molecule. researchgate.netmolbase.com Carboxylic acids are often susceptible to metabolic transformations in the liver, such as glucuronidation, which can lead to rapid clearance of the drug from the body. nih.gov The tetrazole ring is generally more resistant to such metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile of the drug. researchgate.netmolbase.com

Similarly, when a tetrazole ring is used to replace an amide bond in a peptide-based drug, it can prevent the enzymatic cleavage of the peptide by proteases, thereby increasing its stability in biological systems. nih.gov Research on various tetrazole-containing compounds has consistently highlighted their improved metabolic stability compared to their carboxylic acid or amide counterparts. nih.gov

Future Directions and Emerging Research Avenues for N,n Di Propan 2 Yl 2h Tetrazol 5 Amine

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The synthesis of tetrazole derivatives has traditionally relied on methods like the 1,3-dipolar cycloaddition of azides with nitriles or isocyanides. nih.gov While effective, these batch processes can present challenges in terms of safety, scalability, and reaction control. The integration of advanced synthetic methodologies offers promising avenues to overcome these limitations and to explore new chemical space for n,n-Di(propan-2-yl)-2h-tetrazol-5-amine.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, purity, and safety, particularly when handling energetic intermediates like azides. nih.gov The application of flow chemistry to the synthesis of this compound could streamline its production and enable the efficient generation of analogue libraries for screening purposes. Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction (UT-4CR), are particularly well-suited for flow chemistry setups and could be adapted for the synthesis of complex tetrazolyl amines. rug.nlnih.gov

Photochemistry: The photochemical behavior of tetrazoles is an area of growing interest. Studies on 5-aminotetrazole (B145819) derivatives have shown that UV irradiation can induce ring cleavage and extrusion of molecular nitrogen, leading to highly reactive intermediates like nitrilimines, diazirenes, and imidoylnitrenes. uc.pt These intermediates can then undergo further transformations, such as Wolff-type rearrangements, to form novel compounds like carbodiimides. uc.pt Investigating the photochemistry of this compound could unveil new light-induced synthetic pathways for creating complex molecules that are inaccessible through traditional thermal methods. The bulky diisopropylamino group may influence the stability and reactivity of the photogenerated intermediates, offering a unique avenue for mechanistic and synthetic exploration.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Derivatives

| Feature | Traditional Batch Synthesis | Flow Chemistry | Photochemistry |

|---|---|---|---|

| Reaction Control | Limited control over exotherms and mixing. | Precise control over temperature, pressure, and residence time. | Spatiotemporal control using light; wavelength-dependent selectivity. uc.pt |

| Safety | Potential hazards with explosive reagents (e.g., azides). nih.gov | Enhanced safety through small reaction volumes and rapid heat dissipation. | Can operate at ambient temperatures, but may generate high-energy intermediates. uc.pt |

| Scalability | Often challenging to scale up. | Readily scalable by extending operation time ("scaling out"). | Scalability can be limited by light penetration. |

| Productivity | Stepwise, lower throughput. | High-throughput synthesis and library generation are feasible. rug.nl | Can enable unique transformations not possible by other means. uc.pt |

| Example Reaction | [2+3] Cycloaddition of nitriles and azides. nih.gov | Ugi-tetrazole four-component reaction (UT-4CR) in a microreactor. nih.gov | Photo-extrusion of N₂ from the tetrazole ring to form reactive intermediates. uc.pt |

Multidisciplinary Approaches in Tetrazole Research

The versatility of the tetrazole moiety provides a foundation for multidisciplinary research, positioning this compound as a valuable building block in diverse fields. researchgate.net

Medicinal Chemistry: Tetrazoles are well-known bioisosteres of carboxylic acids and cis-amides, offering advantages in metabolic stability and lipophilicity. nih.govbeilstein-journals.org Future research could explore this compound as a scaffold for developing novel therapeutic agents. Its structure could be incorporated into molecules targeting a wide range of diseases, including cancer, hypertension, and inflammatory disorders. nih.govresearchgate.net The diisopropylamino substituent can modulate the compound's steric and electronic properties, potentially influencing its binding affinity to biological targets.

Materials Science: The high nitrogen content of the tetrazole ring makes its derivatives candidates for high-energy density materials (HEDMs), such as propellants and gas-generating agents. rug.nlresearchgate.netmdpi.com While 5-aminotetrazole itself is a known energetic precursor, the N,N-disubstitution in this compound could be explored to fine-tune properties like thermal stability, density, and sensitivity. mdpi.com

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring make it an excellent ligand for coordinating with metal ions. uc.ptresearchgate.net Research into the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs), catalysts, or magnetic materials. The steric hindrance from the isopropyl groups might lead to unique coordination geometries and catalytic activities.

Table 2: Potential Multidisciplinary Applications

| Field | Research Focus | Potential Role of this compound |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Core scaffold for inhibitors or receptor modulators; bioisosteric replacement. nih.govnih.gov |

| Materials Science | Energetic Materials | Precursor for nitrogen-rich compounds with tailored thermal stability. mdpi.comrsc.org |

| Coordination Chemistry | Catalysis & MOFs | A sterically demanding ligand for creating novel metal complexes and materials. researchgate.net |

| Agrochemicals | Pesticide/Herbicide Development | Potential bioactive scaffold for crop protection agents. |

Rational Design of Next-Generation Tetrazolyl Amine Compounds

Advancements in computational chemistry and a deeper understanding of structure-activity relationships (SAR) enable the rational design of new molecules with desired properties. nih.gov This approach can be systematically applied to the this compound scaffold to create next-generation compounds.

The process begins with identifying a target application, such as inhibiting a specific enzyme or developing a material with a particular thermal decomposition profile. Computational modeling, including molecular docking and density functional theory (DFT) calculations, can then be used to predict how modifications to the parent structure will affect its properties. For instance, in drug design, researchers can model the binding of virtual libraries of derivatives to a protein's active site to prioritize candidates for synthesis. nih.govresearchgate.net

Key strategies for the rational design of derivatives include:

Substituent Modification: Systematically altering the alkyl groups on the amine (e.g., replacing isopropyl with cyclopropyl (B3062369) or tert-butyl groups) to probe steric and electronic effects on biological activity or material stability.

Scaffold Hopping: Retaining the core di(propan-2-yl)aminotetrazole moiety while incorporating it into larger, more complex molecular architectures to access new chemical space.

Bioisosteric Replacement: In medicinal chemistry, using the tetrazole ring to replace other functional groups in known active compounds to improve pharmacokinetic properties. nih.govbeilstein-journals.org

This design-synthesize-test-analyze cycle, fueled by computational insights, will accelerate the discovery of novel tetrazolyl amine compounds with enhanced performance for specific applications.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for N,N-Di(propan-2-yl)-2H-tetrazol-5-amine?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous tetrazole derivatives are synthesized using reflux conditions with acetonitrile or tetrahydrofuran (THF) as solvents, often in the presence of bases like potassium carbonate (e.g., for propargylamine derivatives) . Purification may require column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) .

Q. How is the molecular structure of this compound characterized experimentally?

- Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. Parameters such as unit cell dimensions (e.g., a = 19.2951 Å, b = 13.6381 Å for a related thiazol-2-amine) and space group symmetry (e.g., I 1 2/a 1) are critical . Complementary techniques include IR spectroscopy for functional group analysis (e.g., NH₂ wagging modes at ~800 cm⁻¹) and NMR for confirming substituent connectivity.

Q. What safety protocols are essential when handling N,N-Di(propan-2-yl)-2H-tetrazol-5-amine?

- Answer : Classified as a skin/eye irritant (Category 2/2A), personal protective equipment (PPE) such as gloves and goggles is mandatory. Waste must be segregated and processed by certified hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How do computational methods like DFT predict the photochemical behavior of tetrazole derivatives?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately models UV-induced processes. For 2-methyl-2H-tetrazol-5-amine, DFT predicts tautomerization to mesoionic forms and ring cleavage into methyl azide/cyanamide, validated by matrix-isolation IR spectroscopy . Researchers should optimize geometries and calculate vibrational frequencies to correlate with experimental spectra.

Q. What coordination chemistry applications exist for N,N-Di(propan-2-yl)-2H-tetrazol-5-amine with transition metals?

- Answer : Tetrazole amines act as ligands via nitrogen donors. For example, bis(tetrazolyl)amine (H₂bta) forms Cu(II) complexes with antiferromagnetic interactions mediated by azide-like bridges. Reaction conditions (e.g., aqueous ammonia concentration) influence coordination modes and crystallographic packing . Stability studies should assess ligand-metal binding constants using UV-Vis titration or cyclic voltammetry.

Q. What insights do matrix isolation studies provide on the stability of tetrazole amines?

- Answer : Matrix isolation at cryogenic temperatures (e.g., 10 K in argon) minimizes thermal degradation, enabling observation of photoproducts like diazirenes or cyanamide. UV irradiation (λ > 235 nm) induces tautomerization and secondary reactions (e.g., methylenimine formation), highlighting the compound’s sensitivity to light .

Q. How can contradictions in spectroscopic data for tetrazole derivatives be resolved?

- Answer : Discrepancies in NH₂ vibrational modes (e.g., planar vs. non-planar geometries) arise from matrix-packing effects or solvent interactions. Cross-validation using X-ray crystallography and temperature-dependent IR studies is recommended . For NMR, paramagnetic broadening in metal complexes may require alternative techniques like EPR spectroscopy .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.